1-Benzyl-4,4-diphenylpiperidine
Description
Significance and Role in Medicinal Chemistry Research
The N-benzylpiperidine motif is a structural cornerstone in drug discovery, valued for its three-dimensional nature and adaptability. nih.gov This structural flexibility allows medicinal chemists to modify compounds to enhance their effectiveness and physicochemical properties. The N-benzyl group, in particular, can engage in crucial cation-π interactions with target proteins, a key factor in optimizing the potency and reducing the toxicity of drug candidates. nih.gov
While specific research on 1-Benzyl-4,4-diphenylpiperidine is not extensively detailed in publicly available literature, its structural components are present in numerous psychoactive compounds. The 4,4-diphenylpiperidine substructure is a core element in several centrally acting drugs. For instance, it is a feature of certain opioids and other agents that interact with neurotransmitter systems in the brain. The addition of a benzyl group to the piperidine nitrogen further modulates the pharmacological profile of the molecule.
Derivatives of 1-benzylpiperidine (B1218667) have been investigated for a range of biological activities. For example, various compounds incorporating the 1-benzylpiperidine structure have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov In these studies, the benzyl group and other substituents on the piperidine ring play a critical role in the molecule's ability to bind to the enzyme. nih.gov Furthermore, compounds with a similar structural framework, such as 1-benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine, have been identified as potent and selective dopamine (B1211576) reuptake inhibitors, highlighting the versatility of the 1-benzylpiperidine scaffold in targeting neurological pathways. wikipedia.org
The benzoylpiperidine fragment, which is structurally related, is also considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of bioactive molecules with therapeutic applications as anticancer, antipsychotic, and neuroprotective agents, among others. nih.gov
Historical Context of Piperidine Scaffold Research
The journey of the piperidine scaffold in chemistry began with the isolation of piperine from black pepper. The elucidation of piperidine's six-membered heterocyclic structure in the 19th century opened the door to the exploration of a vast new class of organic compounds. Initially, research was concentrated on isolating and characterizing piperidine-containing alkaloids from natural sources.
It was not until the 20th century that the full synthetic and medicinal potential of the piperidine scaffold was realized. The development of new synthetic methodologies enabled chemists to create a diverse range of piperidine derivatives. This led to their investigation across various therapeutic areas, establishing the piperidine ring as a ubiquitous structural motif in pharmaceuticals. Its prevalence is due to its ability to form a stable chair conformation, providing a three-dimensional framework that is ideal for precise interactions with biological targets like enzymes and receptors.
Overview of Current Academic Research Trajectories
Current research continues to leverage the versatility of the piperidine scaffold. Academic and industrial laboratories are actively involved in the design and synthesis of novel piperidine derivatives with a wide range of potential therapeutic applications.
One significant area of contemporary research is the development of multi-target ligands for complex diseases such as Alzheimer's. For instance, researchers are designing 1-benzylpiperidine derivatives that can simultaneously inhibit acetylcholinesterase and modulate other targets like the serotonin transporter. mdpi.com
The synthesis of highly substituted piperidine analogs remains a key focus. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, are being employed to create novel 4-arylpiperidines from starting materials like 1-benzyl-4-piperidone. researchgate.net These advanced synthetic strategies facilitate the exploration of new chemical space and the development of compounds with improved pharmacological profiles.
Furthermore, computational tools are increasingly being used to predict the biological activities and potential targets of new piperidine derivatives, guiding the direction of preclinical studies for applications in oncology, central nervous system disorders, and infectious diseases. clinmedkaz.org The N-benzyl piperidine motif is recognized for its ability to fine-tune both the efficacy and the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4,4-diphenylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N/c1-4-10-21(11-5-1)20-25-18-16-24(17-19-25,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15H,16-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIVLOBESAYQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193148 | |
| Record name | Piperidine, 1-benzyl-4,4-diphenyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40105-95-1 | |
| Record name | Piperidine, 1-benzyl-4,4-diphenyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040105951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-benzyl-4,4-diphenyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 1 Benzyl 4,4 Diphenylpiperidine
Established Synthetic Routes for the 1-Benzyl-4,4-diphenylpiperidine Core
The construction of the this compound core can be achieved through various established synthetic strategies, including multi-component reactions, cyclization and reductive amination, reactions involving piperidone precursors, and hydrogenation methods.
Multi-component Reaction Approaches (e.g., Ugi Four-Component Reaction)
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial components. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov
While a direct one-pot synthesis of this compound via a classical Ugi reaction is not commonly reported, MCR strategies can be employed to build analogous or precursor structures. For instance, a variation of the Ugi reaction is the three-component reaction (U-3CR), which involves a carbonyl compound, an amine, and an isocyanide, with a molecule of water acting as the nucleophile in the final step. nih.gov A related approach, the Strecker reaction, involves the reaction of a ketone, an amine, and a cyanide source to form an α-aminonitrile. nih.gov
A plausible MCR approach to a precursor for the target molecule could involve a Strecker-type reaction. For example, the reaction of a suitable diphenyl ketone, benzylamine, and a cyanide source like trimethylsilyl cyanide (TMSCN) would yield an α-aminonitrile. Subsequent chemical transformations, including reduction of the nitrile and cyclization, could then be employed to form the desired piperidine ring. The synthesis of opioid analgesics such as carfentanil has utilized a similar strategy, starting from N-benzyl-4-piperidinone, aniline, and TMSCN to furnish a key α-aminonitrile intermediate. nih.gov
The primary advantage of MCRs lies in their ability to rapidly generate molecular complexity from simple starting materials in a time- and resource-efficient manner. nih.gov
Cyclization and Reductive Amination Strategies
Intramolecular cyclization and reductive amination are powerful methods for the formation of heterocyclic rings like piperidine.
Reductive Amination: Double reductive amination (DRA) of 1,5-dicarbonyl compounds is a direct approach to the piperidine skeleton. chim.it In a hypothetical synthesis of this compound, a 3,3-diphenyl-pentane-1,5-dialdehyde could be treated with benzylamine. The initial reaction would form a bis-imine or a related intermediate, which upon in-situ reduction with a reducing agent like sodium cyanoborohydride (NaBH₃CN), would cyclize to form the target molecule. The key to this approach is the synthesis of the requisite 1,5-dicarbonyl precursor bearing the diphenyl moiety at the C3 position.
Aza-Prins Cyclization: The aza-Prins cyclization is another effective method for constructing substituted piperidines. This reaction typically involves the acid-catalyzed cyclization of a homoallylic amine with a carbonyl compound. rsc.org This method is particularly useful for creating piperidines with a quaternary stereocenter at the C4 position. rsc.org
Intramolecular Cyclization: The piperidine ring can also be formed through the intramolecular cyclization of an appropriately functionalized linear amine. For instance, a linear amino-halide or amino-sulfonate with the diphenyl group at the correct position could undergo intramolecular nucleophilic substitution to form the piperidine ring.
These cyclization strategies offer a high degree of control over the stereochemistry of the resulting piperidine ring, which is crucial for the synthesis of biologically active molecules. nih.gov
Reaction from 1-Benzyl-4-piperidone Precursors
One of the most direct and widely used methods for the synthesis of this compound involves the use of 1-benzyl-4-piperidone as a starting material. guidechem.com This method typically employs organometallic reagents, such as Grignard reagents, to introduce the two phenyl groups at the C4 position of the piperidine ring.
The reaction involves the nucleophilic addition of a phenyl organometallic reagent, most commonly phenylmagnesium bromide (PhMgBr), to the carbonyl group of 1-benzyl-4-piperidone. guidechem.com The reaction proceeds in two stages. The first equivalent of the Grignard reagent adds to the ketone, forming a magnesium alkoxide intermediate. This intermediate is a tertiary alcohol precursor. A second equivalent of the Grignard reagent is often necessary to drive the reaction to completion. It is plausible that the initially formed 1-benzyl-4-hydroxy-4-phenylpiperidine intermediate undergoes an in-situ dehydration to form an enamine or an iminium ion, which then reacts with a second molecule of the Grignard reagent. Subsequent aqueous workup yields the final this compound product. The synthesis of related compounds, such as 4-(3-trifluoromethyl)phenyl-4-piperidinol, has been successfully achieved using this Grignard reaction methodology. guidechem.com
| Starting Material | Reagent | Product | Key Features |
| 1-Benzyl-4-piperidone | Phenylmagnesium Bromide (PhMgBr) | This compound | Direct introduction of two phenyl groups at the C4 position. |
This method is highly effective for creating the 4,4-diarylpiperidine scaffold and is a cornerstone in the synthesis of many related pharmaceutical compounds. researchgate.net
Hydrogenation Methods for Piperidine Ring Formation
The catalytic hydrogenation of a corresponding pyridine precursor is a fundamental and effective method for the synthesis of the piperidine ring. google.comresearchgate.net This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.
For the synthesis of this compound, this method would start with a 1-benzyl-4,4-diphenylpyridinium salt. The pyridinium salt can be prepared by the N-benzylation of a 4,4-diphenylpyridine precursor. The subsequent hydrogenation can be carried out using various catalysts and conditions.
Homogeneous catalysts, such as iridium-based complexes, have been shown to be highly effective for the asymmetric hydrogenation of N-benzylpyridinium salts, yielding chiral piperidines with high enantioselectivity. dicp.ac.cn The reaction is typically performed under a hydrogen atmosphere at elevated pressure. dicp.ac.cn
Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), are also widely used for the hydrogenation of pyridines. google.com These reactions are often carried out in a suitable solvent, such as ethanol or acetic acid, under hydrogen pressure. The debenzylation of the nitrogen atom can sometimes occur under these conditions, so careful control of the reaction parameters is necessary. google.com
| Precursor | Catalyst | Reducing Agent | Product |
| 1-Benzyl-4,4-diphenylpyridinium salt | Iridium complex (e.g., [{Ir(cod)Cl}₂]) | Hydrogen gas (H₂) | This compound |
| 1-Benzyl-4,4-diphenylpyridinium salt | Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | This compound |
This hydrogenation approach is a reliable method for the formation of the piperidine ring and is amenable to scale-up for industrial production.
Synthesis of Analogs and Derivatives of this compound
The this compound core can be further modified to generate a library of analogs with diverse pharmacological properties. A primary point of modification is the nitrogen atom of the piperidine ring.
N-Substitutions and Modifications of the Piperidine Nitrogen
The benzyl group on the piperidine nitrogen serves as a useful protecting group that can be removed and replaced with a variety of other substituents. dtic.mil
N-Debenzylation: The removal of the N-benzyl group is typically achieved through catalytic hydrogenolysis. google.comgoogle.com This reaction is commonly carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov The reaction cleaves the carbon-nitrogen bond, releasing toluene and yielding the secondary amine, 4,4-diphenylpiperidine. Other methods for N-debenzylation include the use of strong Lewis acids, although this can sometimes lead to side reactions. researchgate.net A base-promoted method using potassium tert-butoxide in DMSO with oxygen has also been reported as an effective way to achieve N-debenzylation of various nitrogen-containing heterocycles. researchgate.net
N-Alkylation: Once the 4,4-diphenylpiperidine secondary amine is obtained, it can be readily N-alkylated to introduce a wide range of substituents. google.com This is typically achieved by reacting the amine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net Common bases used for this transformation include potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). fabad.org.tr For less reactive alkylating agents, a stronger base such as sodium hydride (NaH) can be employed. researchgate.net
N-Acylation: The secondary amine can also be acylated to form N-acyl derivatives. This is typically accomplished by reacting 4,4-diphenylpiperidine with an acyl chloride or an acid anhydride in the presence of a base, such as triethylamine or pyridine, to neutralize the acid byproduct. researchgate.net
These N-substitution reactions allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. nih.gov
Advanced Structural Characterization and Conformational Studies
Spectroscopic Techniques for Elucidating Molecular Structure
High-Resolution NMR Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
In the ¹H NMR spectrum of 1-benzyl-4,4-diphenylpiperidine, distinct signals would be expected to correspond to the different sets of non-equivalent protons. The protons of the two phenyl groups at the C4 position and the benzyl group at the nitrogen atom would appear in the aromatic region (typically δ 7.0-7.5 ppm). The benzylic methylene protons (-CH₂-Ph) would likely produce a singlet in the range of δ 3.5-3.7 ppm. The protons on the piperidine ring would be observed as multiplets in the aliphatic region (typically δ 2.0-3.0 ppm).
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the aromatic rings would generate several signals in the δ 120-140 ppm range. The key quaternary C4 carbon, bonded to two phenyl groups, would have a characteristic chemical shift. The benzylic methylene carbon would be expected around δ 60-65 ppm, while the carbons of the piperidine ring would appear further upfield.
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Benzylic CH₂ | ~3.6 (s, 2H) | ~63 |
| Piperidine CH₂ (C2/C6) | ~2.5-2.7 (m, 4H) | ~54 |
| Piperidine CH₂ (C3/C5) | ~2.2-2.4 (m, 4H) | ~35 |
| Quaternary C4 | - | ~45 |
| Aromatic C (Benzyl) | ~7.2-7.4 (m, 5H) | ~127-138 |
| Aromatic C (Phenyl x2) | ~7.2-7.4 (m, 10H) | ~126-147 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₂₄H₂₅N), HRMS would confirm its molecular weight and elemental composition.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₄H₂₅N |
| Calculated Exact Mass | 327.1987 |
Conformational Analysis in Solution and Solid States
The conformation of this compound is dictated by the need to alleviate the significant steric hindrance caused by its bulky substituents.
In the solid state, the molecule is locked into a single, low-energy conformation. The piperidine ring is expected to be in a stable chair form. The orientation of the large benzyl and diphenyl groups would be optimized to maximize intermolecular interactions and achieve efficient crystal packing.
Pharmacological and Biological Activity Profiles of 1 Benzyl 4,4 Diphenylpiperidine and Analogs
Interaction with Neurotransmitter Systems and Receptors
Cholinergic System Modulation
The 1-benzylpiperidine (B1218667) moiety is a well-established pharmacophore in the design of potent acetylcholinesterase (AChE) inhibitors, which are crucial in the management of Alzheimer's disease. nih.govnih.govmdpi.com Various derivatives have shown exceptionally high inhibitory activity. For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was found to be one of the most potent AChE inhibitors, with an IC₅₀ value of 0.56 nM. nih.gov Similarly, another analog, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, also exhibited potent anti-AChE activity with an IC₅₀ of 1.2 nM. nih.gov Other N-benzyl piperidine derivatives have been synthesized that show dual inhibition of both histone deacetylase (HDAC) and AChE, with AChE IC₅₀ values of 6.89 μM and 3.22 μM for specific compounds. nih.gov
Table 2: AChE Inhibitory Activity of Selected 1-Benzylpiperidine Analogs
| Compound | AChE IC₅₀ |
|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl | 0.56 nM |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl | 1.2 nM |
| N-Benzyl piperidine derivative d5 | 6.89 µM |
| N-Benzyl piperidine derivative d10 | 3.22 µM |
| 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine HCl (E2020) | Potent Inhibitor |
Data from studies on various analogs of 1-Benzyl-4,4-diphenylpiperidine. nih.govnih.govnih.govnih.gov
While many 1-benzylpiperidine derivatives show strong inhibition of AChE, their activity against butyrylcholinesterase (BuChE) is often significantly lower, indicating a high degree of selectivity. The compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride demonstrated an affinity for AChE that was 18,000 times greater than for BuChE. nih.gov Another analog showed approximately 34,700-fold selectivity for AChE over BuChE. nih.gov However, not all derivatives lack BuChE activity. A study of functionalized piperidines identified an analog that exhibited good and selective activity against BuChE, with an IC₅₀ value of 6.16 µM. mdpi.com Another study on multifunctional pyridines identified a compound containing a 1-benzylpiperidine motif with an IC₅₀ of 3.1 µM for BuChE. nih.gov
Table 3: BuChE Inhibitory Activity and Selectivity of Selected 1-Benzylpiperidine Analogs
| Compound | BuChE Activity/Selectivity |
|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl | 18,000-fold selective for AChE over BuChE |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl | ~34,700-fold selective for AChE over BuChE |
| Functionalized Piperidine Analog (Compound 21) | IC₅₀ = 6.16 µM |
| Polyfunctionalized Pyridine Analog (Compound 5) | IC₅₀ = 3.1 µM |
Data from studies on various analogs of this compound. mdpi.comnih.govnih.govnih.gov
Sigma (σ) Receptor Ligand Binding (σ₁, σ₂)
The 1-benzylpiperidine structure is a key element in many high-affinity ligands for sigma (σ) receptors, which are implicated in a variety of central nervous system disorders. chemrxiv.org Both σ₁ and σ₂ subtypes are recognized. sigmaaldrich.com Research on aralkyl derivatives of 4-benzylpiperidine has shown that modifications to the structure can lead to high affinity for both sigma subtypes, with Kᵢ values in the nanomolar range and σ₂/σ₁ selectivity ranging from 0.1 to 9. nih.gov
More recent work on a piperidine scaffold identified a trifluoromethyl indazole analog as the most potent σ₁ modulator in its series, with a Kᵢ of 0.7 nM and a σ₁:D₄ selectivity ratio of 829. chemrxiv.org Similarly, a series of benzylpiperazine derivatives, which share structural similarities, yielded compounds with very high affinity and selectivity for the σ₁ receptor. One such compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a Kᵢ value of 1.6 nM for σ₁ receptors and a Kᵢ σ₂/Kᵢ σ₁ selectivity ratio of 886. nih.gov Another study on polyfunctionalized pyridines containing a 1-benzylpiperidine moiety reported a derivative with a high σ₁R affinity (Kᵢ = 1.45 nM) and 290-fold selectivity over the σ₂R subtype. nih.gov
Table 4: Sigma Receptor Binding Affinities of Selected Benzylpiperidine/piperazine Analogs
| Compound Class/Analog | Receptor Target | Binding Affinity (Kᵢ) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) |
|---|---|---|---|
| Aralkyl derivatives of 4-benzylpiperidine | σ₁ / σ₂ | Nanomolar range | 0.1 - 9 |
| Trifluoromethyl indazole piperidine analog | σ₁ | 0.7 nM | >700 (vs D₄) |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ₁ | 1.6 nM | 886 |
| Polyfunctionalized pyridine with 1-benzylpiperidine | σ₁ | 1.45 nM | 290 |
Data from studies on various analogs of this compound. nih.govchemrxiv.orgnih.govnih.gov
N-methyl-D-aspartate (NMDA) Receptor Antagonism
The benzylpiperidine core is also associated with N-methyl-D-aspartate (NMDA) receptor antagonism. Antagonists of NMDA receptors are recognized for their potential in treating a range of neurological disorders. google.com
Studies have identified specific 4-benzylpiperidine derivatives as potent and subtype-selective NMDA receptor antagonists. For instance, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine was identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov Further research into N-substituted 4-(4-hydroxybenzyl)piperidines also yielded high-potency antagonists at the NR1A/2B subtype, with one analog showing an IC₅₀ of 0.059 µM and over 1000-fold greater potency at this subtype compared to the NR1A/2A or NR1A/2C subtypes. researchgate.net Additionally, a derivative of 4-benzylpiperidine known as RMI-10608 was found to possess NMDA antagonist pharmacology. wikipedia.org
Table 5: NMDA Receptor Antagonist Activity of Selected Benzylpiperidine Analogs
| Compound | Receptor Subtype | Activity (IC₅₀) |
|---|---|---|
| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine | NR1A/2B | Potent Antagonist |
| N-(omega-phenylalkyl)-4-(4-hydroxybenzyl)piperidine analog | NR1A/2B | 0.059 µM |
| RMI-10608 | NMDA | Antagonist Activity |
Data from studies on various analogs of this compound. wikipedia.orgresearchgate.netnih.gov
Opioid Receptor Modulation (e.g., Delta Opioid Receptor)
The piperidine scaffold is a well-established component in the structure of many opioid receptor ligands. Research into benzylpiperidine derivatives has revealed their potential as dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), which could lead to the development of safer and more effective analgesics. nih.govresearchgate.net Specifically, certain benzylpiperidine analogs have been synthesized and evaluated for their binding affinity to both MOR and σ1R. nih.gov
While direct studies on this compound's activity at the delta opioid receptor are not extensively detailed in the provided search results, the broader class of phenylpiperidine derivatives is known to interact with various opioid receptors, including mu, delta, and kappa receptors. painphysicianjournal.comnih.gov For instance, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, a compound with a related structure, has been identified as a potent and highly selective delta opioid receptor agonist. nih.gov This suggests that modifications to the this compound structure could yield compounds with significant delta opioid receptor activity. The development of bifunctional ligands that target both the mu and delta opioid receptors is an area of interest for creating analgesics with reduced side effects like tolerance. frontiersin.org
Betaine/γ-Aminobutyric Acid Transporter 1 (BGT1) Inhibition
The Betaine/γ-Aminobutyric Acid Transporter 1 (BGT1), also known as SLC6A12, is a sodium- and chloride-dependent transporter that plays a role in regulating the levels of the neurotransmitter GABA in the brain. patsnap.com Inhibition of BGT1 is being explored as a potential therapeutic strategy for conditions like epilepsy. patsnap.comnih.gov
A screening of a compound library identified N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA), an analog of this compound, as a selective inhibitor of the human BGT1 transporter. nih.govresearchgate.net This compound exhibits a non-competitive inhibition profile, suggesting it may interact with the transporter at an allosteric site. researchgate.net BPDBA shows no significant inhibitory activity at the other three human GABA transporter subtypes (GAT1, GAT2, and GAT3), highlighting its selectivity for BGT1. nih.gov This selectivity makes it a valuable pharmacological tool for studying the function of the BGT1 subtype. nih.gov
Table 1: BGT1 Inhibitory Activity of a 1-Benzylpiperidine Analog
| Compound | Target | Inhibition Profile | Selectivity |
| N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) | Human BGT1 | Non-competitive | Selective over GAT1, GAT2, GAT3 |
Antiviral Efficacy and Mechanisms of Action
N-benzyl-4,4-disubstituted piperidines have emerged as a potent class of influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. nih.govx-mol.com The influenza virus hemagglutinin (HA) is a critical protein that facilitates the virus's entry into host cells and is therefore an attractive target for antiviral drugs. nih.govresearchgate.net
Mechanistic studies have shown that these piperidine-based compounds act by inhibiting the low pH-induced membrane fusion process mediated by HA. nih.govx-mol.com Computational studies have identified a novel binding site for these inhibitors at the bottom of the HA2 stem, near the fusion peptide. x-mol.comresearchgate.netresearchgate.net The interaction is thought to involve a direct π-stacking between the N-benzylpiperidine moiety of the inhibitor and specific amino acid residues of the fusion peptide. x-mol.comresearchgate.net This unique mechanism of action, targeting the hemagglutinin fusion peptide, makes N-benzyl-4,4-disubstituted piperidines a promising class of compounds for the development of new anti-influenza drugs. nih.govresearchgate.net
The devastating impact of the COVID-19 pandemic has spurred intensive research into antiviral agents targeting SARS-CoV-2. A class of 1,4,4-trisubstituted piperidines, structurally related to this compound, has shown promising anti-coronavirus activity. nih.gov These compounds have demonstrated the ability to block the replication of human coronavirus 229E (HCoV-229E) and, importantly, are also active against SARS-CoV-2. nih.gov
The mechanism of action for these piperidine derivatives appears to be at the post-entry stage of the viral life cycle, specifically targeting the viral polyprotein processing and the initiation of RNA synthesis. nih.gov Further investigation has pointed to the SARS-CoV-2 main protease (Mpro), also known as 3CLpro, as a likely target. nih.govresearchgate.netpharmaceutical-technology.comnih.gov Mpro is a crucial enzyme for the virus as it cleaves viral polyproteins into functional proteins necessary for viral replication. researchgate.netpharmaceutical-technology.comnih.gov The 1,4,4-trisubstituted piperidines are believed to act as non-covalent inhibitors of Mpro, and in silico studies support the plausibility of their binding to the enzyme's catalytic site. nih.gov This makes them a novel class of CoV Mpro inhibitors that warrant further development. nih.gov
While the primary antiviral focus for this class of compounds has been on influenza and coronaviruses, there is evidence to suggest a broader spectrum of activity. The rationale for testing piperidine-4-carboxamide analogs against coronaviruses was partly based on previous findings of their inhibitory activity against human cytomegalovirus (HCMV) and other RNA viruses. gavinpublishers.com
Antimicrobial and Antiparasitic Potential
The piperidine ring is a common structural motif in compounds with a wide range of biological activities, including antimicrobial and antiparasitic properties. mdpi.com Several studies have explored the synthesis and antimicrobial evaluation of N-benzyl piperidin-4-one derivatives. These compounds have been tested against various bacterial and fungal strains. researchgate.netbiomedpharmajournal.org
For example, some newly synthesized N-benzyl piperidin-4-one derivatives have shown potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Another study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which share a piperidine core, demonstrated significant antimicrobial activity against bacterial and fungal pathogens affecting tomato plants. nih.gov Furthermore, benzyl guanidine derivatives have also been investigated for their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. mdpi.com
In the realm of antiparasitic research, piperidone derivatives have been investigated for their activity against Trypanosoma brucei brucei. google.com The search for new antiparasitic drugs is ongoing due to the significant global health burden of parasitic diseases. nih.gov
Antibacterial Activity (Gram-positive, Gram-negative)
While specific studies on the antibacterial properties of this compound were not identified, research into related N-benzyl piperidin-4-one derivatives has shown some activity. These compounds have been synthesized and evaluated for their in vitro antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain N-benzyl piperidin-4-one derivatives have demonstrated potent activity against Escherichia coli researchgate.net.
Similarly, other piperidine derivatives have been explored for their antibacterial potential. Studies on various synthesized piperidine-containing compounds have shown activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) biointerfaceresearch.combiomedpharmajournal.org. The general class of piperidines is recognized for a wide range of pharmacological activities, including antibacterial effects biointerfaceresearch.com.
It is important to note that these findings relate to broader classes of piperidine derivatives and not specifically to this compound. The structural differences, such as the presence of a keto group in piperidin-4-ones, can significantly influence biological activity.
Antifungal Activity
Investigations into the antifungal properties of piperidine analogs have revealed promising candidates. A study on 4-aminopiperidines identified 1-benzyl-N-dodecylpiperidin-4-amine as a compound with significant in vitro antifungal activity against various species of Candida and Aspergillus mdpi.com. The mechanism of action for these compounds is believed to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes mdpi.com.
The structure-activity relationship (SAR) analysis from this research indicated that the combination of a benzyl group at the piperidine nitrogen and a long alkyl chain (n-dodecyl) at the 4-amino position was particularly effective for antifungal activity mdpi.com.
General studies on N-benzyl piperidin-4-one derivatives have also shown potent activity against the fungus Aspergillus niger researchgate.net. Further research on other piperidine derivatives has confirmed antifungal activity against a range of fungal pathogens biomedpharmajournal.org.
Interactive Data Table: Antifungal Activity of a 1-Benzylpiperidine Analog mdpi.com
| Compound Name | Fungal Species | MIC (μg/mL) |
|---|---|---|
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | 1-4 |
Anti-Tuberculosis Activity
Antiparasitic Activity (e.g., Giardia lamblia, Trypanosoma brucei brucei)
While specific data on the antiparasitic activity of this compound against Giardia lamblia and Trypanosoma brucei brucei is limited, a patent application has disclosed that certain N-benzyl piperidone derivatives exhibit activity against T. brucei brucei. The research indicated that monocarboxylate 4-piperidones with an N-benzyl substituent showed trypanocidal activity in the lower and submicromolar range google.com. The activity was found to be largely independent of the substitution pattern on the benzyl group google.com.
Anticancer and Antiproliferative Investigations
Menin-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction Inhibition
The interaction between menin and Mixed Lineage Leukemia (MLL) protein is a critical factor in the development of certain types of leukemia. Consequently, inhibiting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy nih.govresearchgate.net. Benzylpiperidine derivatives have been a focus of research in the design of menin-MLL inhibitors nih.gov.
While specific studies detailing the activity of this compound were not found, the broader class of benzylpiperidine inhibitors has been investigated. The development of these inhibitors often starts from a known chemical scaffold, such as thienopyrimidine, followed by structural modifications to enhance potency and cell-based activity nih.govresearchgate.net. Molecular docking analyses are frequently employed to understand the binding interactions within the menin pocket and to guide the design of new, more effective inhibitors nih.gov.
Tankyrases Inhibition in Wnt Pathway Modulation
The Wnt signaling pathway is crucial in both embryonic development and cancer. Tankyrases (TNKS1 and TNKS2) are enzymes that play a role in regulating the Wnt pathway by targeting AXIN for degradation, a key component of the β-catenin destruction complex. Inhibition of tankyrases leads to the stabilization of AXIN and subsequent downregulation of Wnt signaling, making it an attractive target for cancer therapy.
Currently, there is no specific information available in the reviewed literature regarding the investigation of this compound or its direct analogs as inhibitors of tankyrases for the modulation of the Wnt pathway. The known inhibitors of tankyrases belong to different chemical classes, and further research would be needed to determine if the this compound scaffold possesses any activity in this context.
Activity against Specific Cancer Cell Lines (e.g., Pancreatic Ductal Adenocarcinoma, Breast, Ovarian, Colorectal)
The core structure of this compound has served as a scaffold for the development of various analogs with demonstrated activity against several cancer cell lines. Researchers have modified this basic structure to enhance potency and selectivity, leading to promising results in preclinical studies for pancreatic, breast, ovarian, and colorectal cancers.
Pancreatic Ductal Adenocarcinoma (PDAC):
Analogs of 1-benzylpiperidine have shown potential in targeting pancreatic ductal adenocarcinoma, a particularly aggressive malignancy. One area of investigation involves the inhibition of autophagy, a cellular process that cancer cells can exploit to survive. Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as having antiproliferative effects on pancreatic cancer cells. nih.gov For instance, in studies involving the MIA PaCa-2 pancreatic cancer cell line, some of these compounds displayed notable activity. nih.gov
Another approach has been the development of phenylethynylbenzyl-modified biguanides, which have demonstrated the ability to inhibit the growth of pancreatic cancer xenografts in mice. nih.gov These compounds are designed to have better membrane-crossing abilities and have shown more potent anticancer activity than existing drugs like metformin and phenformin in in vitro screenings against mouse pancreatic ductal adenocarcinoma cells (NB508). nih.gov Furthermore, 4-aminoquinoline derivatives, which can be considered structural analogs, have shown remarkable anticancer activity against pancreatic ductal adenocarcinoma by inducing apoptosis and inhibiting autophagy. bg.ac.rs
Breast Cancer:
Several analogs of 1-benzylpiperidine have been investigated for their efficacy against breast cancer cell lines. For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives exhibited significant cell growth inhibitory activity on various breast cancer cell lines, including MCF7, BT20, T47D, and CAMA-1. researchgate.net Similarly, derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one have been synthesized and shown to be potent inhibitors of BRD4, a protein implicated in the expression of oncogenes in breast cancer. nih.gov One such compound, DDT26, demonstrated significant anti-proliferative activity against both triple-negative breast cancer (TNBC) cell lines and MCF-7 cells. nih.gov
Other research has explored diphenyltin (IV) N-benzyl methyl dithiocarbamate, which was found to be a potent compound in inhibiting the growth and development of MCF-7 breast cancer cells. researchgate.net Phenylsulfonylpiperazine derivatives have also been identified as potential candidates for new therapies targeting luminal breast cancer, with one compound showing a selective index of 35.6 in MCF7 cells. mdpi.com
Ovarian Cancer:
The therapeutic potential of 1-benzylpiperidine analogs extends to ovarian cancer. Studies have shown that bepridil, a calcium channel blocker with a piperidine moiety, can suppress metastatic ovarian cancer cells. mdpi.com It demonstrated a dose-dependent reduction in cell viability in SKOV-3 and SKOV-3-13 ovarian cancer cell lines. mdpi.com Another compound, piperine, which contains a piperidine ring, has been shown to target different drug resistance mechanisms in human ovarian cancer cell lines, leading to increased sensitivity to cytotoxic drugs. nih.govresearchgate.net Mebendazole, which also features a related structural component, has been found to exert anticancer activity in ovarian cancer cell lines by inhibiting key signaling pathways. mdpi.com
Colorectal Cancer:
In the context of colorectal cancer, N-benzylpiperidinol derivatives have emerged as potent and selective inhibitors of USP7, a potential therapeutic target in cancers. One such derivative, X36, exhibited significant antitumor efficacy in a colon cancer syngeneic mouse model. nih.gov This effect was partly attributed to the upregulation of tumor-infiltrating immune cells. nih.gov Additionally, glucopyranosyl-conjugated benzyl derivatives have been synthesized and characterized as novel selective cytotoxic agents against colon cancer. researchgate.net One of these compounds, 8d, inhibited the proliferation of colorectal cancer cells with a potency comparable to the standard chemotherapy drug 5-fluorouracil, but with improved selectivity towards cancer cells. researchgate.net Other research has pointed to 3-phenylpiperidine derivatives as potential agents for the treatment of colorectal cancer by targeting the β-catenin/B-Cell Lymphoma 9 interaction. figshare.com
| Compound/Analog Class | Cancer Type | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|---|
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Pancreatic Ductal Adenocarcinoma | MIA PaCa-2 | Antiproliferative activity. | nih.gov |
| Phenylethynylbenzyl-modified biguanides | Pancreatic Ductal Adenocarcinoma | NB508 | Inhibited growth of cancer cells in vitro. | nih.gov |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Breast Cancer | MCF7, BT20, T47D, CAMA-1 | Significant cell growth inhibitory activity. | researchgate.net |
| DDT26 (a 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivative) | Breast Cancer | TNBC cell lines, MCF-7 | Potent BRD4 inhibitor with anti-proliferative activity. | nih.gov |
| Bepridil | Ovarian Cancer | SKOV-3, SKOV-3-13 | Dose-dependent reduction in cell viability. | mdpi.com |
| X36 (an N-benzylpiperidinol derivative) | Colorectal Cancer | MC38 (in vivo) | Significant antitumor efficacy in a syngeneic mouse model. | nih.gov |
| 8d (a glucopyranosyl-conjugated benzyl derivative) | Colorectal Cancer | HCT-116 | Inhibited proliferation with improved selectivity compared to 5-fluorouracil. | researchgate.net |
Other Biological Activities
Beyond oncology, analogs of 1-benzylpiperidine have been identified as having a novel mechanism of action in the context of cystic fibrosis. Specifically, a class of compounds known as 1-benzylspiro[piperidine-4,1'-pyrido[3,4-b]indoles] act as 'co-potentiators' for certain minimal function mutants of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.govnih.gov
Cystic fibrosis is caused by mutations in the CFTR gene, which leads to a defective CFTR protein that is unable to properly transport chloride ions across cell membranes. CFTR modulators are drugs that aim to correct the function of this faulty protein. nih.govcff.org Potentiators are a class of CFTR modulators that help to open the CFTR channel. nih.govcff.org
The 1-benzylspiro[piperidine-4,1'-pyrido[3,4-b]indole] analogs function in synergy with existing CFTR potentiators, such as ivacaftor (VX-770), to restore the channel activity of a specific subset of minimal function CFTR mutants, like N1303K-CFTR. nih.govnih.gov This co-potentiation approach involves using two different potentiators that work together to increase chloride conductance. nih.gov
Structure-activity relationship studies have been conducted to optimize the potency of these co-potentiators. Through targeted synthesis of numerous analogs, it was found that specific substitutions on the indole and benzyl portions of the molecule could significantly improve their efficacy. nih.govnih.gov For example, an analog designated as 2i, which has a 6'-methoxyindole and a 2,4,5-trifluorobenzyl substituent, was found to be the most potent for the activation of N1303K-CFTR, with an EC50 of approximately 600 nM. This represented a roughly 17-fold improvement in potency over the original compound identified in a small molecule screen. nih.govnih.gov
| Compound/Analog | Target | Activity | Potency (EC50) | Reference |
|---|---|---|---|---|
| 20 (CP-A01) | N1303K-CFTR | Co-potentiation with VX-770 | ~10.2 µM | nih.govnih.gov |
| 2i (6'-methoxyindole and 2,4,5-trifluorobenzyl substituents) | N1303K-CFTR | Co-potentiation with VX-770 | ~600 nM | nih.govnih.gov |
Structure Activity Relationship Sar Studies of 1 Benzyl 4,4 Diphenylpiperidine Derivatives
Influence of Substitutions on the N-Benzyl Moiety
The N-benzyl group is a crucial component of the 1-benzyl-4,4-diphenylpiperidine scaffold, and substitutions on its aromatic ring significantly modulate receptor affinity and selectivity.
Research into a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines demonstrated that substituents at the ortho and meta positions of the N-benzyl ring influence affinities for the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). uky.edu While many compounds in this series showed high affinity for DAT, one analog, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, which has a C2-trifluoromethyl group, exhibited low affinity for these transporters but acted as an allosteric modulator of SERT. uky.edu
In the context of dopamine D4 receptor antagonists, modifications to the N-benzyl moiety have been shown to be critical for potency. For instance, starting with an N-3-fluoro-4-methoxybenzyl group, further exploration with other benzyl substituents yielded active compounds. nih.gov The 3,4-difluorobenzyl and 4-fluoro-3-methylbenzyl groups were found to be particularly effective. nih.gov Conversely, substituting the phenyl ring of the benzyl group with a 6-methyl-2-pyridine moiety led to a significant loss of activity. nih.gov For sigma-1 receptor ligands, substitutions on the aromatic ring of the benzyl group generally resulted in a similar or slightly reduced affinity compared to the unsubstituted analog. nih.gov
Systematic modifications of the aralkyl moiety in 1-aralkyl-4-benzylpiperidine derivatives have shown that these changes can greatly vary affinity and selectivity for sigma receptor subtypes. nih.gov
| Compound Base | N-Benzyl Moiety Substitution | Target | Activity (Ki) | Selectivity | Source |
|---|---|---|---|---|---|
| 3-benzyloxypiperidine | 3,4-difluorobenzyl | D4 | 169 nM | Selective vs D1-3,5 | nih.gov |
| 3-benzyloxypiperidine | 4-fluoro-3-methylbenzyl | D4 | 135 nM | Selective vs D1-3,5 | nih.gov |
| 3-benzyloxypiperidine | 3-fluorobenzyl | D4 | 205.9 nM | Selective vs D1-3,5 | nih.gov |
| 3-benzyloxypiperidine | 2-methylbenzyl | D4 | 343 nM | Slight loss of activity | nih.gov |
| 3-benzyloxypiperidine | 6-methyl-2-pyridine | D4 | 1,040 nM | Significant loss of activity | nih.gov |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | 2-trifluoromethylbenzyl | SERT | Allosteric Modulator (low affinity) | - | uky.edu |
Impact of Substitutions on the Phenyl Rings and Piperidine Core
Modifications to the 4,4-diphenyl groups and the central piperidine ring are fundamental in determining the pharmacological activity and properties of these derivatives.
Introducing fluorine atoms to the piperidine core, as seen in 4,4-difluoropiperidine scaffolds, can produce potent compounds. nih.gov However, this modification can also attenuate the basicity of the piperidine nitrogen, which may lead to reduced brain penetration. nih.gov Altering the piperidine core to a 3- or 4-benzyloxypiperidine scaffold has been explored as a strategy to create new dopamine D4 receptor antagonists. nih.gov
In a series of N-(1-benzylpiperidin-4-yl)arylacetamides, replacing the phenyl ring of the phenylacetamide moiety with other aromatic systems like thiophene, naphthyl, or indole had little effect on sigma-1 receptor affinity. nih.gov However, replacement with imidazole or pyridyl rings resulted in a significant loss of affinity for sigma-1 receptors. nih.gov Halogen substitution on both the phenylacetamide's aromatic ring and the N-benzyl group tended to increase affinity for sigma-2 receptors while maintaining sigma-1 affinity. nih.gov
Furthermore, significant alterations, such as replacing the diphenyl moiety with a benzylidene-4-carboxylic acid group, have been investigated for their inhibitory activity on steroid-5alpha-reductase isozymes. nih.gov For instance, the diphenylacetyl derivative showed potent inhibition of both type 1 and type 2 isozymes in rats. nih.gov
| Core/Phenyl Ring Modification | Compound | Target | Activity (IC50) | Source |
|---|---|---|---|---|
| Diphenylacetyl substitution | Compound 6 | 5-alpha-reductase Type 1 (rat) | 3.44 µM | nih.gov |
| Diphenylacetyl substitution | Compound 6 | 5-alpha-reductase Type 2 (rat) | 0.37 µM | nih.gov |
| Dicyclohexylacetyl substitution | Compound 7 | 5-alpha-reductase Type 2 (human & rat) | 60 nM & 80 nM | nih.gov |
| Diphenylcarbamoyl substitution | Compound 9 | 5-alpha-reductase Type 1 (rat) | 0.54 µM | nih.gov |
| Diphenylcarbamoyl substitution | Compound 9 | 5-alpha-reductase Type 2 (rat) | 0.69 µM | nih.gov |
Role of Linker Length and Conformational Preferences in Receptor Binding
The spatial relationship between the key pharmacophoric elements, dictated by linker length and conformational flexibility, is critical for optimal receptor interaction. Studies on piperidine-based dopamine D4 receptor ligands have investigated how varying the distance between pharmacophoric features impacts affinity and selectivity. nih.gov
Docking studies of benzyloxypiperidine-based D4 antagonists into the receptor's crystal structure revealed key interactions that stabilize the ligand-receptor complex. nih.gov A crucial interaction involves a salt bridge between the protonated piperidine nitrogen and the highly conserved Asp115 residue in transmembrane domain 3. nih.gov Additionally, a π-π stacking interaction between the N-benzyl group and a Phe410 residue is a common feature among active compounds. nih.gov These specific interactions highlight the importance of a precise conformational arrangement for high-affinity binding. The modification of a partial D2 agonist, 3-(1-benzylpiperidin-4-yl)phenol, by altering its structure led to antagonists with fast-off kinetics, suggesting that conformational changes can influence the dynamic properties of receptor binding. nih.gov
Effect of the Basic Nitrogen Atom in the Piperidine Ring on Biological Activity
The basic nitrogen atom within the piperidine ring is a cornerstone of the biological activity for this class of compounds. Its ability to be protonated at physiological pH allows it to form a strong ionic bond with acidic amino acid residues, such as aspartate, in receptor binding pockets. nih.gov This interaction is often a primary anchor for the ligand.
The basicity of this nitrogen can be modulated by nearby structural features. For example, the introduction of two fluorine atoms at the C4 position of the piperidine ring in 4,4-difluoropiperidine scaffolds was found to decrease the nitrogen's basicity. nih.gov This reduction in basicity was correlated with a significant decrease in brain penetration, a critical factor for centrally acting drugs. nih.gov Studies on related 1-benzyl-4-diphenylmethylpiperazine derivatives have also underscored the essential role of the nitrogen atoms in their cerebral vasodilating activity, further confirming the importance of this basic center. nih.gov, nih.gov The synthesis of various 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines also implicitly relies on the nucleophilicity of this nitrogen for their preparation, and its presence is key to their interactions with monoamine transporters. uky.edu
Stereochemical Considerations in Pharmacological Efficacy
Stereochemistry plays a definitive role in the pharmacological efficacy of chiral this compound derivatives. When a stereocenter is present, enantiomers often exhibit significant differences in binding affinity and functional activity.
In a series of 3-benzyloxypiperidine D4 antagonists, it was clearly demonstrated that the biological activity resides primarily in the (S)-enantiomer. nih.gov The corresponding (R)-enantiomer was found to be approximately 15-fold less active, highlighting a distinct stereochemical preference by the receptor. nih.gov This difference underscores the importance of a specific three-dimensional orientation of the substituents on the chiral piperidine core for optimal interaction with the binding site. To circumvent the complexities associated with chiral synthesis and differing enantiomeric activities, a common drug design strategy is to eliminate the stereocenter altogether. This was achieved by moving to a 4-oxopiperidine scaffold, which is achiral and allows for a more versatile synthesis. nih.gov
Specific Structural Motifs for Target Selectivity
The rational design of specific structural motifs is a powerful strategy to achieve selectivity for a particular biological target over others. By fine-tuning the structure of the this compound scaffold, researchers have been able to develop ligands with high selectivity for different receptor subtypes and isozymes.
For example, a study aimed at diverging activity between the dopamine D4 and sigma-1 (σ1) receptors found that incorporating an NH-indazole moiety led to compounds with excellent selectivity for the σ1 receptor over the D4 receptor. chemrxiv.org The trifluoromethyl indazole analog, in particular, was identified as a highly potent and selective σ1 modulator. chemrxiv.org
In the realm of 5-alpha-reductase inhibitors, specific N-substitutions on a piperidine-4-(benzylidene-4-carboxylic acid) core conferred selectivity between the type 1 and type 2 isozymes. nih.gov The dicyclohexylacetyl derivative (Compound 7) showed strong and selective inhibition of the type 2 enzyme, with only moderate activity against the type 1 isozyme. nih.gov
Furthermore, selectivity between monoamine transporters can be achieved through substitution on the N-benzyl ring. A series of GBR analogs produced compounds with a broad range of SERT/DAT selectivity ratios, providing tools to probe the pharmacology of these transporters. uky.edu For sigma receptors, halogen substitutions on both the N-benzyl and a phenylacetamide moiety were found to increase affinity for σ2 receptors, thus modulating the σ1/σ2 selectivity profile. nih.gov
Computational and Molecular Modeling Approaches in 1 Benzyl 4,4 Diphenylpiperidine Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. This method is instrumental in understanding how compounds like 1-Benzyl-4,4-diphenylpiperidine and its derivatives interact with their biological targets.
In the study of potential anti-filarial agents, molecular docking was used to screen a series of pyrazolopyrimidine derivatives against various Wolbachia receptors. nih.gov The screening process identified several compounds with high binding affinities, suggesting their potential as potent inhibitors. nih.gov Similarly, in the context of prostate cancer research, molecular docking studies of phenylpiperazine derivatives with the androgen receptor revealed key hydrogen, halogen, and hydrophobic interactions. d-nb.info These findings are crucial for the rational design of more effective anti-proliferative agents.
Computer-aided drug design, which heavily relies on molecular docking, has become a cornerstone in pharmaceutical research for its efficiency in evaluating large chemical databases. nih.gov
Quantum Mechanical Calculations (e.g., Density Functional Theory, Hybrid HF/DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and geometry of molecules. mdpi.comresearchgate.net These calculations provide a deeper understanding of molecular properties that are crucial for their biological activity.
For instance, DFT calculations have been used to optimize the structures of various compounds and to predict their NMR chemical shifts. researchgate.net In a study on 1,3-dipolar cycloadditions, DFT calculations were used to model the reaction pathways and determine the energetically favorable products. mdpi.com The choice of functional and basis set in these calculations is critical for obtaining accurate results. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of compounds and their biological activities. longdom.org This approach is widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. longdom.orgnih.gov
A QSAR study on piperine analogs as bacterial NorA efflux pump inhibitors resulted in a statistically significant model with high predictive power. nih.gov The model, generated using a genetic function approximation method, identified key molecular descriptors such as partial negative surface area and molecular shadow area that influence the inhibitory activity. nih.gov Similarly, QSAR models have been developed for phenylpiperazine derivatives to predict their anti-proliferative activity against prostate cancer cell lines. d-nb.info
The development of a robust QSAR model involves several critical steps, including the selection of compounds, calculation of molecular descriptors, and statistical validation of the model. mdpi.com
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations provide insights into the stability of ligand-receptor complexes and the conformational changes that molecules undergo.
In the investigation of potential anti-filarial agents, MD simulations were performed to assess the stability of the binding of a promising pyrazolopyrimidine derivative to its target receptor. nih.gov The results indicated a high degree of stability, supporting the potential of this compound as a drug candidate. nih.gov MD simulations are also used to explore the conformational landscape of biomolecules, revealing the different shapes a molecule can adopt and the transitions between them.
In Silico Screening and Virtual Library Design
In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach significantly accelerates the drug discovery process by prioritizing compounds for experimental testing. nih.gov
The design of combinatorial libraries and virtual screening can be facilitated by the use of 3-D pharmacophoric fingerprints, which capture the essential three-dimensional features of a molecule required for biological activity. nih.gov This method allows for the rapid searching of large compound collections to identify molecules that match a specific pharmacophoric hypothesis. nih.gov
Conformational Analysis and Energy Landscape Studies
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov Understanding the preferred conformations of a molecule is crucial, as the biological activity is often dependent on a specific three-dimensional shape.
Molecular mechanics calculations, single-crystal X-ray analysis, and high-field NMR spectroscopy are common techniques used for conformational analysis. nih.gov These methods have been applied to study the conformations of various tetrahydroisoquinoline derivatives, revealing that the heterocyclic ring often prefers a half-chair conformation with phenyl rings in a pseudo-equatorial position. nih.gov
The energy landscape of a molecule describes the potential energy of the system as a function of its atomic coordinates. diva-portal.org Studying the energy landscape provides insights into the relative stabilities of different conformations and the energy barriers between them. nih.govresearchgate.net Techniques like principal component analysis of dihedral angles can be used to reveal the ruggedness of the free-energy landscape, which may be smoothed out in analyses based on Cartesian coordinates. nih.gov
Preclinical Pharmacological Evaluation in Experimental Models Excluding Human Clinical Data
In Vitro Pharmacological Characterization
In vitro studies are crucial for determining a compound's fundamental interaction with biological targets outside of a living organism. These assays provide foundational data on binding affinity, enzyme inhibition, and functional effects at the cellular level.
Receptor binding assays are used to measure the affinity of a compound for a specific receptor. This is often determined by its ability to displace a known radiolabeled ligand. The affinity is typically expressed as an inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Derivatives of the 1-benzylpiperidine (B1218667) scaffold have shown significant affinity for various receptors, most notably sigma receptors and the dopamine (B1211576) transporter.
Sigma Receptors : A spiro-piperidine derivative, 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine] , was identified as a potent sigma-1 (σ1) receptor ligand with a Ki value of 1.14 nM. nih.gov This compound demonstrated extraordinary selectivity for the σ1 receptor over the σ2 subtype (>1100-fold). nih.gov Further studies on other polyfunctionalized pyridines incorporating the 1-benzylpiperidine moiety also revealed high affinity for the σ1 receptor, with Ki values as low as 1.45 nM. nih.gov Another related compound, N-(1-Benzyl-piperidin-4-yl)-2-pyridin-2-yl-acetamide , showed a Ki of 236 nM for the sigma-1 receptor in guinea pig brain membranes. bindingdb.org
Dopamine Transporter (DAT) : The compound 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine acts as a potent and selective dopamine reuptake inhibitor, indicating high affinity for DAT. wikipedia.org
Receptor Binding Affinity of 1-Benzylpiperidine Derivatives
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 1'-Benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine] | Sigma-1 (σ1) | 1.14 nM | nih.gov |
| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Sigma-1 (σ1) | 1.45 nM | nih.gov |
| N-(1-Benzyl-piperidin-4-yl)-2-pyridin-2-yl-acetamide | Sigma-1 (σ1) | 236 nM | bindingdb.org |
Enzyme inhibition assays measure a compound's ability to block the activity of a specific enzyme. The potency is quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by half.
Several 1-benzylpiperidine derivatives have been characterized as potent enzyme inhibitors, particularly against acetylcholinesterase (AChE).
Acetylcholinesterase (AChE) Inhibition :
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a key derivative also known as Donepezil) was found to be a highly potent AChE inhibitor with an IC50 value of 5.7 nM. nih.gov It exhibited a selective affinity for AChE that was 1250 times greater than for butyrylcholinesterase (BuChE). nih.gov
Another analog, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride , is one of the most potent AChE inhibitors identified in its series, with an IC50 of 1.2 nM. nih.gov This compound showed even greater selectivity, with an affinity for AChE approximately 34,700-fold higher than for BuChE. nih.gov
Cytochrome P450 (CYP) Inhibition : The sigma-1 ligand 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine] was found to inhibit the enzyme CYP2D6 with an IC50 of 88 nM. nih.gov
Enzyme Inhibition by 1-Benzylpiperidine Derivatives
| Compound | Target Enzyme | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | 5.7 nM | nih.gov |
| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 1.2 nM | nih.gov |
| 1'-Benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine] | CYP2D6 | 88 nM | nih.gov |
Functional assays go beyond binding to determine the biological consequence of a compound's interaction with its target, classifying it as an agonist (which activates the receptor) or an antagonist (which blocks the receptor's activity).
Sigma-1 Receptor Antagonism : The high-affinity ligand 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine] was functionally characterized as a σ1 receptor antagonist. nih.gov This was determined through its analgesic activity in a capsaicin-induced pain model, a functional effect consistent with σ1 antagonism. nih.gov
CFTR Channel Co-potentiator Activity : A class of 1-benzylspiro[piperidine-4,1'-pyrido[3,4-b]indole] derivatives were identified as 'co-potentiators'. nih.gov They work in synergy with other known potentiators to restore the function of certain minimal function mutants of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel. nih.gov Structure-activity relationship studies led to an analog with an EC50 of approximately 600 nM for the activation of N1303K-CFTR. nih.gov
Cell-based assays are critical for confirming that a compound can enter a living cell and interact with its intended target in a native environment. youtube.com Techniques like the Cellular Thermal Shift Assay (CETSA) measure changes in protein stability upon ligand binding inside intact cells, providing direct evidence of target engagement. nih.govresearchgate.net
For the 1-benzylspiro[piperidine-4,1'-pyrido[3,4-b]indole] class of CFTR modulators, efficacy was confirmed using cell lines expressing specific CFTR mutants. nih.gov These assays demonstrated the compounds' ability to restore channel activity, confirming target engagement and functional efficacy within a cellular context. nih.gov
Similarly, while specific data for 1-Benzyl-4,4-diphenylpiperidine is not available, the evaluation of AChE inhibitors like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine involves cell-based systems to bridge the gap between biochemical potency and physiological effect. nih.gov These assays help confirm that the potent enzyme inhibition observed in biochemical assays translates to activity in a cellular setting. youtube.com
In Vivo Efficacy Studies in Animal Models
In vivo studies in animal models, primarily rodents, are essential for understanding a compound's pharmacological effects within a complex, living system. These studies assess neurochemical changes and behavioral outcomes.
Neurochemical Effects :
The AChE inhibitor 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine produced a marked and significant increase in acetylcholine (B1216132) levels in the cerebral cortex of rats. nih.gov This neurochemical change is a direct consequence of its enzyme inhibition mechanism observed in vitro. nih.gov
The related AChE inhibitor, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride , also demonstrated a dose-dependent inhibitory effect on AChE in the rat brain. nih.gov
Behavioral Pharmacology :
The σ1 receptor antagonist 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine] displayed significant analgesic activity in the capsaicin (B1668287) pain model in rodents, demonstrating 53% analgesia at a 16 mg/kg dose. nih.gov This behavioral outcome provides in vivo validation of its functional antagonism at the σ1 receptor. nih.gov
The AChE inhibitor 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was shown to have a longer duration of action in vivo than the reference compound physostigmine. nih.gov
Efficacy in Preclinical Disease Models (e.g., Cancer Models, Infectious Disease Models)
There is currently no publicly available scientific literature detailing the efficacy of this compound in preclinical models of cancer or infectious diseases. Searches of comprehensive scientific databases did not yield any studies evaluating this specific compound for these indications.
Preclinical ADME Considerations (Beyond Basic Identification)
In Vitro and In Vivo Metabolic Pathway Elucidation (e.g., Phase I and Phase II Metabolism)
Detailed in vitro and in vivo studies elucidating the specific metabolic pathways of this compound have not been reported in the available scientific literature. Information regarding its Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism is not currently available.
Exploration of Metabolism-Resistant Analogs
There is no information in the public domain regarding the exploration or development of metabolism-resistant analogs of this compound. Research focused on modifying the structure of this compound to improve its metabolic stability has not been published.
Future Directions and Therapeutic Potential of 1 Benzyl 4,4 Diphenylpiperidine Research
Identification of Novel Biological Targets and Polypharmacology
The therapeutic promise of 1-benzyl-4,4-diphenylpiperidine and its analogs is significantly broadened by their ability to interact with a multitude of biological targets. This polypharmacological profile is a key area of ongoing research, with the potential to yield novel treatments for complex multifactorial diseases.
Derivatives of the N-benzylpiperidine scaffold have been extensively investigated for their affinity towards a range of receptors, ion channels, and enzymes. Notably, these compounds have shown significant activity at sigma receptors (σ1 and σ2), which are implicated in a variety of neurological and psychiatric conditions. enamine.net Research has also demonstrated the interaction of benzylpiperidine derivatives with other critical CNS targets, including:
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. rsc.org
μ-Opioid Receptors: Certain analogs have shown affinity for these receptors, suggesting potential applications in pain management. nih.gov
Histone Deacetylases (HDACs): Dual inhibitors of HDAC and AChE based on the N-benzylpiperidine scaffold are being explored for their neuroprotective potential in Alzheimer's disease. rsc.org
The ability of a single molecular entity to modulate multiple targets offers a promising avenue for the treatment of complex conditions like neurodegenerative diseases, where a cascade of pathological events is often involved. This multi-target-directed ligand approach is a cornerstone of modern drug discovery and a significant focus for the future of this compound research. rsc.org
Rational Drug Design Strategies Based on Mechanistic Insights and SAR
The development of novel therapeutics based on the this compound scaffold is heavily reliant on rational drug design, which is informed by a deep understanding of mechanistic insights and structure-activity relationships (SAR).
SAR studies have been instrumental in elucidating how specific structural modifications to the benzylpiperidine core influence binding affinity and selectivity for various biological targets. For instance, alterations to the N-benzyl group, the piperidine ring, and the diphenyl moiety can dramatically impact a compound's pharmacological profile.
Key mechanistic insights that guide the rational design of these compounds include:
Receptor-Ligand Interactions: Understanding the specific amino acid residues within a target's binding pocket that interact with the ligand allows for the design of molecules with enhanced potency and selectivity.
Conformational Constraints: The rigidity or flexibility of the piperidine ring and its substituents can influence how the molecule fits into a binding site.
Physicochemical Properties: Modifications that alter lipophilicity, polarity, and hydrogen bonding capacity can affect a compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.
By systematically modifying the this compound scaffold and evaluating the resulting changes in biological activity, researchers can build comprehensive SAR models. These models are crucial for the iterative process of designing and synthesizing new analogs with improved therapeutic potential.
Development as Chemical Probes for Biological Pathways
Highly potent and selective ligands are invaluable tools for dissecting the complexities of biological pathways. Derivatives of this compound, particularly those that exhibit high affinity and selectivity for specific targets like the sigma-1 (σ1) receptor, are being developed and utilized as chemical probes. unict.itresearchgate.net
These chemical probes can be employed to:
Elucidate Receptor Function: By selectively activating or blocking a specific receptor, researchers can investigate its role in cellular signaling and physiological processes. For example, selective σ1 receptor antagonists are used to study the involvement of this receptor in pain modulation. researchgate.net
Validate Drug Targets: The use of a selective probe to elicit a desired physiological response can help to validate a particular receptor or enzyme as a viable target for therapeutic intervention.
Map Biological Pathways: By observing the downstream effects of modulating a specific target with a chemical probe, scientists can gain a better understanding of the intricate networks of biological pathways.
The development of radiolabeled versions of these ligands further enhances their utility as probes, allowing for techniques such as positron emission tomography (PET) to visualize and quantify receptor distribution and density in living organisms.
Exploration of Structure-Based Drug Design Principles
Advances in structural biology and computational chemistry have revolutionized the field of drug discovery. Structure-based drug design, which utilizes the three-dimensional structure of a biological target, is a powerful approach for the development of novel this compound-based therapeutics.
Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level information about the architecture of a target's binding site. This information can be used to:
Perform Molecular Docking Studies: Computational algorithms can predict the most likely binding pose of a ligand within a receptor's active site, providing insights into the key interactions that stabilize the ligand-receptor complex. nih.gov
Identify Key Pharmacophoric Features: The essential structural features of a ligand that are required for binding and activity can be identified, guiding the design of new molecules with improved affinity.
Design Novel Scaffolds: By understanding the shape and chemical environment of a binding pocket, novel molecular scaffolds can be designed de novo to fit optimally within the target.
Molecular dynamics simulations can further refine these models by providing insights into the dynamic nature of ligand-receptor interactions over time. nih.gov These computational approaches, in conjunction with experimental validation, are accelerating the discovery and optimization of potent and selective ligands based on the this compound scaffold.
Potential for Advanced Prodrug Strategies
A significant challenge in the development of CNS-active drugs is ensuring that they can effectively cross the blood-brain barrier (BBB) to reach their intended targets. unict.itnews-medical.net Advanced prodrug strategies represent a promising approach to overcome this hurdle for derivatives of this compound. rsc.org
A prodrug is an inactive or less active form of a drug that is metabolically converted to the active form in the body. news-medical.net For CNS-targeting drugs, prodrugs can be designed to:
Increase Lipophilicity: By masking polar functional groups with lipophilic moieties, the ability of a drug to passively diffuse across the lipid-rich BBB can be enhanced. nih.gov
Target Specific Transporters: Prodrugs can be designed to be recognized and transported across the BBB by specific nutrient or endogenous substance transporters. news-medical.net
Improve Solubility and Stability: Prodrug strategies can also be employed to improve a drug's aqueous solubility for formulation purposes or to protect it from premature metabolism.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-4,4-diphenylpiperidine, and what methodological considerations ensure reproducibility?
- Methodology : Synthesis typically involves nucleophilic substitution or multi-step functionalization of the piperidine core. For example, benzylation of piperidine derivatives using benzyl chloride under anhydrous conditions (e.g., CHCl₃/MeOH solvent systems) has been employed for analogous compounds . Key steps include:
- Purification via column chromatography.
- Monitoring reaction progress using TLC or HPLC.
- Yield optimization through temperature control (e.g., reflux at 60–80°C) and stoichiometric adjustments.
- Validation : Confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?
- Techniques :
- NMR Spectroscopy : Assign peaks for benzylic protons (δ ~3.5–4.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm) to confirm substitution patterns .
- Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- HPLC : Assess purity (>95% peak area) and retention time consistency .
- Data Interpretation : Cross-reference spectral data with computational tools (e.g., ChemDraw simulations) and literature for analogous piperidine derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Immediate flushing with water is required for exposure .
- Work in a fume hood to prevent inhalation of vapors.
- Store in airtight containers at 2–8°C to minimize degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Variables to Test :
- Catalysts : Evaluate Pd/C or nickel catalysts for hydrogenation steps.
- Solvent Systems : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) for intermediate stability .
- Temperature : Assess kinetic vs. thermodynamic control in ring-closure reactions.
- Data Analysis : Use DOE (Design of Experiments) to identify synergistic effects. For example, a 57% yield was achieved for a related compound using CHCl₃/MeOH at 60°C .
Q. How can structural ambiguities in this compound derivatives be resolved?
- Advanced Techniques :
- X-ray Crystallography : Resolve stereochemistry and confirm dihedral angles between aromatic groups.
- Density Functional Theory (DFT) : Model electronic environments to predict NMR shifts and reaction pathways .
- Case Study : For hydrazinyl derivatives, oxidation products were characterized via IR and 2D NMR to confirm regioselectivity .
Q. What strategies are effective for evaluating the biological activity of this compound in neurological studies?
- Experimental Design :
- In Vitro Assays : Test receptor binding affinity (e.g., σ-1 or NMDA receptors) using radioligand displacement assays .
- In Vivo Models : Administer derivatives in rodent models to assess blood-brain barrier penetration and behavioral effects.
- Data Validation : Compare IC₅₀ values across cell lines (e.g., SH-SY5Y vs. HEK293) to identify off-target effects .
Q. How should researchers address contradictions in reported biological activities of piperidine derivatives?
- Approach :
- Replicate studies using identical protocols (e.g., cell culture conditions, dosing).
- Perform orthogonal assays (e.g., Western blotting alongside ELISA) to confirm target modulation .
- Analyze batch-to-batch compound purity via HPLC to rule out impurities as confounding factors .
Q. What stability studies are required for long-term storage of this compound?
- Protocols :
- Conduct accelerated degradation studies under varied pH, temperature, and light exposure.
- Monitor via LC-MS for byproducts (e.g., oxidation or hydrolysis derivatives).
- Store lyophilized samples under argon at -20°C to extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
